molecular formula C18H15ClN2O3 B2697130 (2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 328555-85-7

(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2697130
CAS No.: 328555-85-7
M. Wt: 342.78
InChI Key: MABPPMZQOAESKQ-UZYVYHOESA-N
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Description

(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with ethyl 2-oxo-2H-chromene-3-carboxylate under acidic conditions to form the imine intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)imino]-5-(4-ethoxybenzyl)-1,3-thiazolidin-4-one
  • (Z)-2-[(2-bromo-4-chlorophenyl)imino)methyl]-4-chlorophenol

Uniqueness

(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research .

Properties

IUPAC Name

2-(4-chlorophenyl)imino-8-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABPPMZQOAESKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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